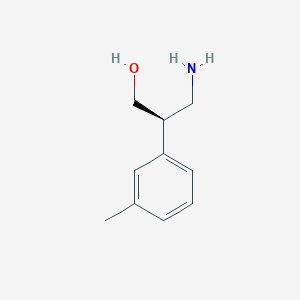
(R)-3-Amino-2-(m-tolyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(m-tolyl)propan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a tolyl group. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(m-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. For instance, the reduction of 3-(m-tolyl)-2-oxopropanoic acid with a chiral reducing agent can yield the desired product. Another method involves the asymmetric addition of arylboronic acids to aliphatic aldehydes using a ruthenium-monophosphine catalyst .
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-2-(m-tolyl)propan-1-ol often involves the use of catalytic hydrogenation processes. These methods are preferred due to their efficiency and scalability. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of chiral reducing agents or catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-3-Amino-2-(m-tolyl)propan-1-ol can yield the corresponding ketone or aldehyde, while reduction can produce different chiral alcohols.
Scientific Research Applications
®-3-Amino-2-(m-tolyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and fragrances.
Mechanism of Action
The mechanism by which ®-3-Amino-2-(m-tolyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic reactions, the compound can act as a ligand, facilitating the formation of chiral centers in the products. The pathways involved often include the formation of intermediate complexes with transition metals, leading to the desired enantioselective transformations .
Comparison with Similar Compounds
Similar Compounds
®-3-M-Tolyl-β-alaninol: This compound shares a similar structure but differs in the position of the amino group.
Chiral Aryl Alkyl Alcohols: These compounds, such as those formed through the asymmetric addition of arylboronic acids to aldehydes, exhibit similar chiral properties.
Uniqueness
®-3-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific combination of functional groups and chiral center, which make it a versatile intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields further highlight its significance.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-3-amino-2-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 |
InChI Key |
RFGSESSVOLYUNI-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CN)CO |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















